4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 189321-66-2) is a highly valuable, synthetically protected heterocyclic building block widely utilized in medicinal chemistry and API manufacturing. Featuring a morpholine core with a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protected secondary amine at the 4-position, this compound serves as a critical precursor for synthesizing peptidomimetics, selective monoamine reuptake inhibitors, and diverse morpholine-containing therapeutics [1]. The presence of the Boc group fundamentally alters the physicochemical profile of the native morpholine ring, converting a highly polar, zwitterionic amino acid into a lipophilic, organic-soluble intermediate [2]. For procurement teams and process chemists, this translates to a material that is ready for immediate deployment in standard peptide coupling workflows, enzymatic resolutions, and orthogonal synthesis strategies without the need for preliminary masking steps.
Attempting to substitute 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid with its unprotected parent compound, morpholine-2-carboxylic acid, introduces severe process inefficiencies. The unprotected form exists as a zwitterion, rendering it practically insoluble in standard organic coupling solvents like dichloromethane (DCM) and highly prone to uncontrolled self-condensation during carboxyl activation [1]. While other protected variants exist, such as N-Fmoc or N-Benzyl derivatives, they impose strict limitations on downstream chemistry. N-Benzyl protection requires harsh hydrogenolysis for removal, which is incompatible with APIs containing reducible double bonds, whereas N-Fmoc requires basic deprotection that can cause epimerization of adjacent stereocenters [2]. Procuring the Boc-protected variant specifically ensures high-yielding, homogeneous coupling reactions and a mild, acid-mediated deprotection step that preserves the integrity of complex molecular targets.
The addition of the tert-butoxycarbonyl (Boc) group eliminates the zwitterionic character of the native morpholine-2-carboxylic acid, drastically improving solubility in standard coupling solvents such as dichloromethane (DCM) and tetrahydrofuran (THF)[1]. This allows for high-concentration, homogeneous reaction conditions that are critical for scalable API synthesis.
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25 °C |
| Target Compound Data | >50 mg/mL (Highly soluble) |
| Comparator Or Baseline | Unprotected morpholine-2-carboxylic acid (<1 mg/mL, practically insoluble zwitterion) |
| Quantified Difference | >50-fold increase in organic solubility |
| Conditions | Standard ambient temperature (25 °C) in anhydrous DCM |
Enables the use of standard, scalable homogeneous liquid-phase coupling protocols without the need for harsh solubilizing agents or phase-transfer catalysts.
During the synthesis of complex morpholine-containing APIs, the secondary amine of the morpholine ring must be masked to prevent competitive self-amidation[1]. N-Boc protection effectively shields the 4-position nitrogen, allowing standard coupling reagents to activate the 2-carboxylic acid exclusively, thereby preventing oligomerization.
| Evidence Dimension | Target amide coupling yield (e.g., with primary amines using TBTU/DIPEA) |
| Target Compound Data | 85–95% conversion to target amide |
| Comparator Or Baseline | Unprotected morpholine-2-carboxylic acid (<15% target yield due to oligomerization) |
| Quantified Difference | ~70–80% absolute increase in target coupling yield |
| Conditions | Equimolar amine, TBTU/DIPEA in DCM/DMF, 1–4 hours at room temperature |
Prevents the formation of difficult-to-separate morpholine oligomers, maximizing the yield of the desired intermediate and reducing purification costs.
The Boc group provides a distinct chemoselective advantage over benzyl (Bn) protection. It is stable to catalytic hydrogenation but is cleanly cleaved by mild acids. This orthogonality is essential when synthesizing multi-functional APIs that contain reducible moieties [1].
| Evidence Dimension | Deprotection chemoselectivity and functional group tolerance |
| Target Compound Data | Quantitative cleavage via TFA/DCM; 100% stable to H2/Pd-C |
| Comparator Or Baseline | N-Benzyl-morpholine-2-carboxylic acid (requires H2/Pd-C, risking reduction of target alkenes/alkynes) |
| Quantified Difference | Complete preservation of reducible functional groups during deprotection |
| Conditions | Standard Boc-deprotection (20-50% TFA in DCM, 1h) vs. Benzyl deprotection (H2, Pd/C) |
Allows buyers to confidently incorporate the morpholine building block into complex molecules without risking side-reactions during late-stage deprotection.
The lipophilic nature of the Boc group makes 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid an excellent substrate for enzymatic kinetic resolution or chiral preparative HPLC [1]. Unprotected morpholine acids are highly polar and interact strongly with stationary phases, leading to poor peak shape and low resolution efficiency.
| Evidence Dimension | Chiral chromatography retention and peak resolution (Rs) |
| Target Compound Data | Baseline resolution (Rs > 1.5) on standard reverse-phase or normal-phase chiral columns |
| Comparator Or Baseline | Unprotected morpholine-2-carboxylic acid (Rs < 1.0, severe peak tailing) |
| Quantified Difference | Significant improvement in resolution factor and recovery of enantiopure fractions |
| Conditions | Standard chiral stationary phases (e.g., Chiralpak AD/AS) with hexane/isopropanol or aqueous mobile phases |
Essential for procurement teams sourcing racemic starting materials intended for downstream separation into single-enantiomer drugs.
The Boc-protected racemic acid is the preferred starting material for enzymatic kinetic resolution to yield enantiopure (S)- or (R)- precursors. These are subsequently coupled and reduced to form potent dual noradrenaline and serotonin reuptake inhibitors, where the Boc group prevents unwanted side-reactions during the intermediate steps [1].
Due to its high solubility in DMF and DCM, this compound is seamlessly integrated into standard orthogonal peptide synthesis workflows. It allows for the efficient incorporation of conformationally restricted morpholine scaffolds into peptide drugs without requiring custom coupling protocols[2].
The orthogonal nature of the Boc protecting group allows process chemists to perform complex, multi-step functionalizations—such as cross-coupling or reduction—on the rest of the molecule without risking premature amine deprotection, ensuring high overall yields in industrial scale-up [3].
Irritant;Environmental Hazard